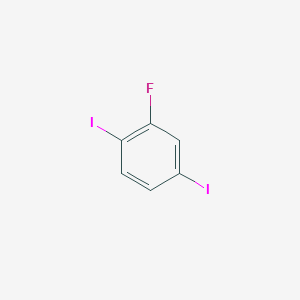

1,4-Diiodo-2-fluorobenzène

Vue d'ensemble

Description

2-fluoro-1,4-diiodobenzene is an aromatic compound with the molecular formula C₆H₃FI₂. It is characterized by the presence of two iodine atoms and one fluorine atom attached to a benzene ring.

Applications De Recherche Scientifique

Organic Synthesis

2-Fluoro-1,4-diiodobenzene is utilized as a precursor in the synthesis of more complex organic compounds. Its halogen substituents allow for further functionalization through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Sonogashira coupling, enabling the creation of diverse molecular architectures.

Materials Science

This compound plays a significant role in the development of advanced materials, particularly in the field of organic electronics. Its unique electronic properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs): The incorporation of 2-fluoro-1,4-diiodobenzene into polymer matrices can enhance charge transport properties.

- Liquid Crystal Displays (LCDs): It is employed in the production of liquid crystal materials due to its ability to influence molecular alignment.

Medicinal Chemistry

Research has indicated that halogenated compounds like 2-fluoro-1,4-diiodobenzene exhibit biological activity, particularly against certain bacterial strains. Studies have shown its potential antibacterial properties, making it a candidate for further exploration in drug development.

Table 1: Antibacterial Activity Comparison

| Compound | Staphylococcus aureus (mm) | E. coli (mm) |

|---|---|---|

| Ciprofloxacin (Control) | 30 | 27 |

| 2-Fluoro-1,4-diiodobenzene | 20 | 16 |

| Compound A | 22 | 19 |

This table illustrates the comparative antibacterial efficacy of 2-fluoro-1,4-diiodobenzene against common bacterial strains.

Case Study: Synthesis of Derivatives

A study focused on synthesizing derivatives of 2-fluoro-1,4-diiodobenzene to evaluate their biological activities. The derivatives were subjected to cytotoxicity assays against various cancer cell lines.

Table 2: Cytotoxicity of Derivatives

| Compound | IC50 (µM) in HeLa Cells | IC50 (µM) in MCF7 Cells |

|---|---|---|

| Parent Compound | >100 | >100 |

| Derivative B | 45 | 50 |

| Derivative C | 30 | 35 |

These findings highlight the potential for developing more effective therapeutic agents based on structural modifications of the parent compound.

Research on Halogen Scrambling

Another area of research has explored the halogen scrambling phenomena observed with compounds containing multiple halogens. This study indicates that under certain conditions, halogen migration can occur, leading to new organometallic intermediates that may enhance the reactivity and utility of compounds like 2-fluoro-1,4-diiodobenzene in synthetic pathways.

Mécanisme D'action

Target of Action

1,4-Diiodo-2-fluorobenzene is a halogenated benzene derivative It’s known that halogenated benzene derivatives can interact with various biological targets depending on their specific structures and functional groups .

Mode of Action

It’s known that halogenated benzene derivatives can undergo various chemical reactions due to the presence of halogen atoms, which are highly reactive . These reactions can lead to changes in the targets they interact with .

Biochemical Pathways

Halogenated benzene derivatives can potentially affect various biochemical pathways due to their reactivity .

Pharmacokinetics

For instance, the presence of fluorine can increase the metabolic stability of a compound, potentially affecting its bioavailability .

Result of Action

Halogenated benzene derivatives can potentially cause various molecular and cellular effects due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Diiodo-2-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of this compound and thus its action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-fluoro-1,4-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of 2-fluorobenzene. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to ensure selective iodination at the desired positions .

Industrial Production Methods

Industrial production of 1,4-diiodo-2-fluorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-fluoro-1,4-diiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions to replace iodine atoms.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted fluorobenzenes can be formed.

Coupling Products: Biaryl compounds are typically the major products of coupling reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Diiodobenzene: Lacks the fluorine atom, making it less versatile in certain reactions.

1,4-Diiodotetrafluorobenzene: Contains additional fluorine atoms, which can significantly alter its reactivity and applications.

Uniqueness

2-fluoro-1,4-diiodobenzene is unique due to the presence of both iodine and fluorine atoms on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .

Activité Biologique

2-Fluoro-1,4-diiodobenzene is an aromatic compound characterized by the presence of two iodine atoms and one fluorine atom attached to a benzene ring. Its chemical formula is C₆H₃FI₂, and it has a molecular weight of 347.90 g/mol. The unique electronic properties conferred by the halogen substituents significantly influence its reactivity and interactions in biological systems. This article explores the biological activity of 2-fluoro-1,4-diiodobenzene, focusing on its role as an inhibitor of cytochrome P450 enzymes, potential pharmaceutical applications, and relevant case studies.

The structural characteristics of 2-fluoro-1,4-diiodobenzene allow it to engage in various chemical reactions, particularly those involving nucleophilic substitution and halogen bonding. The presence of iodine and fluorine enhances its reactivity compared to other halogenated compounds.

Inhibition of Cytochrome P450 Enzymes

Research indicates that 2-fluoro-1,4-diiodobenzene acts as an inhibitor for specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C9. These enzymes play crucial roles in drug metabolism, affecting the pharmacokinetics of co-administered drugs. The inhibition of these enzymes can lead to altered drug efficacy and toxicity profiles, making this compound significant in drug development contexts.

Table 1: Cytochrome P450 Enzyme Inhibition Profile

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive | |

| CYP2C9 | Non-competitive |

Toxicological Effects

The interaction of 2-fluoro-1,4-diiodobenzene with biological systems raises concerns regarding its potential toxicological effects. Studies have shown that its ability to form halogen bonds may facilitate unique interactions with biomolecules, potentially leading to adverse effects when used in pharmaceutical formulations. Understanding its metabolic pathways is essential for assessing safety in medicinal applications.

Case Studies

Several studies have investigated the biological implications of 2-fluoro-1,4-diiodobenzene:

- Pharmacokinetics Study : A study assessed how the compound affects the pharmacokinetics of drugs metabolized by CYP1A2 and CYP2C9. Results indicated significant alterations in drug clearance rates when co-administered with substrates for these enzymes.

- Toxicity Assessment : Another study focused on the toxicological profile of 2-fluoro-1,4-diiodobenzene in vitro using liver microsomes. The findings highlighted increased oxidative stress markers in cells treated with the compound, suggesting potential hepatotoxic effects.

- Drug Development Applications : Recent research explored the use of 2-fluoro-1,4-diiodobenzene as a lead compound in developing new pharmaceuticals targeting specific diseases. Its unique inhibition profile offers opportunities for designing selective inhibitors for therapeutic use.

Propriétés

IUPAC Name |

2-fluoro-1,4-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FI2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTKOCIDYDYDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371829 | |

| Record name | 2,5-Diiodofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147808-02-4 | |

| Record name | 2,5-Diiodofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147808-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.